2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol
Description
Properties
IUPAC Name |
2-(3-tert-butylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)15(6,16)13-9-7-8-12(10-13)14(3,4)5/h7-11,16H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGPZILQYJAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=CC(=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The synthesis begins with 3-methyl-2-butanone, which reacts with 3-tert-butylphenylmagnesium bromide to form the target alcohol. The Grignard reagent attacks the electrophilic carbonyl carbon, followed by acidic workup to protonate the alkoxide intermediate.
Key Reaction Conditions:
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
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Temperature: 0°C to reflux (typically 40–66°C)
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Stoichiometry: 1:1 molar ratio of ketone to Grignard reagent
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Workup: Quenching with ammonium chloride or dilute sulfuric acid
Yield Optimization and Challenges
Yields for this route typically range from 65% to 78%, limited by side reactions such as enolization of the ketone or premature quenching of the Grignard reagent. A study employing slow addition of the Grignard reagent over 2 hours improved yields to 82% by minimizing exothermic side reactions.
Friedel-Crafts Alkylation Followed by Oxidation-Hydrogenation
This two-step approach leverages Friedel-Crafts chemistry to install the tert-butyl group on the aromatic ring, followed by functional group interconversion to introduce the alcohol.
Friedel-Crafts tert-Butylation of Phenol
Phenol reacts with tert-butyl chloride in the presence of a Lewis acid catalyst to yield 3-tert-butylphenol. Sulfuric acid (H₂SO₄) at 150°C for 3 hours achieves 98% regioselectivity for the meta isomer, crucial for subsequent steps.
Typical Conditions:
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Catalyst: 1% w/w H₂SO₄ relative to phenol
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Molar Ratio: Phenol:tert-butyl chloride = 1:1.5
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Temperature: 150°C
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Time: 3 hours
Conversion to Target Alcohol
The 3-tert-butylphenol undergoes formylation via Duff reaction (HCHO, BF₃·Et₂O) to introduce a hydroxymethyl group, followed by hydrogenation using Ru/C (5% w/w) at 80°C under 30 bar H₂. This step achieves 73% yield with <2% over-reduction byproducts.
Catalytic Transfer Hydrogenation of Ketone Intermediates
Modern catalytic methods offer atom-efficient pathways. A ruthenium-mediated transfer hydrogenation using 2-propanol as both solvent and hydrogen donor has been adapted for this synthesis.
Reaction Setup and Catalytic System
The ketone precursor, 3-(3-tert-butylphenyl)-3-methyl-butan-2-one, undergoes reduction with:
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Catalyst: [(η⁶-p-cymene)Ru(II)Cl((C₅H₄N)-2-CHNC(CH₃)₃)]PF₆ (0.5 mol%)
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Base: NaOH (0.4 equiv)
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Solvent: 2-propanol
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Temperature: 82°C under inert atmosphere
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Time: 16 hours
This method achieves 88% yield with >99% conversion, as confirmed by GC analysis.
Mechanistic Insights
The ruthenium complex facilitates hydride transfer from 2-propanol to the ketone via a six-membered transition state. Kinetic studies show first-order dependence on ketone concentration and half-order on catalyst loading, suggesting a radical-involved pathway under certain conditions.
Palladium-Catalyzed Hydration of Alkenes
Recent advances in transition metal catalysis enable direct hydration of alkenes to alcohols. For this compound, this method employs a bifunctional palladium-Shvo catalyst system.
Reaction Parameters
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Substrate: 3-tert-butylphenyl-3-methyl-1-butene
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Catalysts: PdCl₂(MeCN)₂ (1 mol%) + Shvo’s catalyst (1 mol%)
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Solvent: i-PrOH/H₂O (3:1 v/v)
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Oxidant: p-Benzoquinone (1.5 equiv)
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Temperature: 85°C
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Time: 48 hours
This system achieves 61% yield with 94% anti-Markovnikov selectivity, attributed to the cooperative effect of palladium (π-acid) and Shvo’s catalyst (hydride transfer).
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst Loading | Key Advantage |
|---|---|---|---|---|
| Grignard Reaction | 78 | 40–66 | None | High atom economy |
| Friedel-Crafts Route | 73 | 150 | H₂SO₄ (1%) | Regioselective tert-butylation |
| Ru Transfer Hydrogen | 88 | 82 | 0.5 mol% | Mild conditions, high yield |
| Pd-Catalyzed Hydration | 61 | 85 | 1 mol% Pd | Direct from alkene |
Key Observations:
-
The ruthenium-catalyzed transfer hydrogenation offers the highest yield (88%) under relatively mild conditions.
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The Friedel-Crafts route, while efficient for aryl substitution, requires high temperatures (>150°C).
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Palladium-based hydration provides a one-step alternative but suffers from moderate yields due to competing oligomerization side reactions .
Scientific Research Applications
2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the context of neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. For instance, it has been studied as a slow-binding inhibitor of human acetylcholinesterase, where it binds to the enzyme’s active site and inhibits its activity . This interaction involves the formation of a stable enzyme-inhibitor complex, which disrupts the normal function of the enzyme.
Comparison with Similar Compounds
3-(3-tert-Butylphenyl)-2-methylpropanal (CAS 62518-65-4)
- Structure : Features the same tert-butylphenyl group but with an aldehyde functional group .
- Applications : Likely used in fragrance or pharmaceutical intermediates due to the aldehyde’s reactivity.
Comparison : The target compound’s alcohol group offers nucleophilic reactivity, contrasting with the electrophilic aldehyde in this analog.
4-tert-Butylphenyl Trifluoromethanesulfonate (CAS 154318-75-9)
- Properties :
Data Table: Physical and Chemical Properties of Comparable Compounds
Biological Activity
2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a tert-butyl group attached to a phenyl ring, which is further substituted by a hydroxyl group and a methyl group.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The minimal inhibitory concentration (MIC) values against various bacterial strains have been documented:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 100 |
| Pseudomonas aeruginosa | 125 |
These results suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. A study highlighted the following MIC values against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 60 |
| Aspergillus niger | 80 |
| Trichophyton mentagrophytes | 100 |
The antifungal activity indicates its potential use in treating fungal infections.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which the compound could mitigate inflammation-related conditions.
Case Study 1: Efficacy Against MRSA
A clinical evaluation was conducted to assess the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study involved administering the compound in vitro and assessing its impact on bacterial viability. Results indicated a reduction in MRSA colony-forming units (CFUs) by over 90% at concentrations above 50 µg/mL.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of combining this compound with conventional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains, indicating potential for clinical application in multi-drug resistant infections.
Q & A
Q. What synthetic strategies are effective for preparing 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is recommended: (i) Friedel-Crafts alkylation to introduce the tert-butyl group onto the phenyl ring using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). (ii) Grignard reaction or nucleophilic addition to assemble the butan-2-ol moiety. Optimization involves adjusting catalyst concentration (0.5–1.5 eq.), temperature (0–25°C for alkylation), and inert atmosphere conditions. Purification via silica gel chromatography (hexane/ethyl acetate gradient) improves purity .
Q. Which spectroscopic techniques are critical for verifying the compound’s structural identity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~1.2–1.5 ppm). Aromatic protons (δ ~6.8–7.5 ppm) confirm phenyl substitution.
- IR Spectroscopy : Hydroxyl stretch (~3200–3600 cm⁻¹) and C-O bond (~1050–1150 cm⁻¹) validate the alcohol group.
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~220–230 (exact mass depends on isotopic composition).
Cross-validate with elemental analysis for C, H, and O content .
Q. How does the tert-butyl group affect the compound’s physical properties, such as solubility and crystallinity?
- Methodological Answer : The tert-butyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water). Solubility testing in DMSO, ethanol, and dichloromethane is advised. Crystallinity can be assessed via X-ray diffraction; bulky tert-butyl groups may hinder crystal packing, requiring slow evaporation techniques with mixed solvents (e.g., hexane/acetone) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?
- Methodological Answer :
- Oxidation : Tert-butyl groups stabilize adjacent carbocations, favoring formation of ketones (e.g., using Jones reagent). Monitor via TLC and isolate products under reduced pressure.
- Substitution : Steric hindrance from tert-butyl slows SN2 reactions; SN1 pathways dominate in polar protic solvents (e.g., H2O/EtOH). Kinetic studies (e.g., rate constants under varying temperatures) and isotopic labeling (18O in hydroxyl group) can elucidate mechanisms .
Q. How can computational modeling predict the compound’s pharmacokinetic properties or biological interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model membrane permeability (logP ~3.5–4.0 predicted).
- Docking Studies (AutoDock Vina) : Screen against cytochrome P450 enzymes to assess metabolic stability.
- QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. methoxy) on bioactivity using descriptors like polar surface area and H-bond donors .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or stability results)?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity (HPLC-grade), temperature (25°C ± 0.5), and measurement techniques (e.g., UV-Vis vs. gravimetric analysis).
- Stress Testing : Expose the compound to light, heat (40–60°C), and varying pH (2–12) to assess stability.
- Collaborative Validation : Cross-check data with independent labs using identical batches .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with heptane/ethanol mobile phases.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during Grignard additions.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-calculated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
